molecular formula C12H10F2O2 B11884560 2-(Difluoromethoxy)-7-methoxynaphthalene

2-(Difluoromethoxy)-7-methoxynaphthalene

Cat. No.: B11884560
M. Wt: 224.20 g/mol
InChI Key: ZLPJFLVFMGSTAD-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-methoxynaphthalene is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-methoxynaphthalene typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative. One common method is the reaction of a naphthol derivative with a difluoromethylating agent under specific conditions. For example, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-7-methoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The naphthalene ring can be reduced under specific conditions.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthoquinones, while nucleophilic substitution can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

2-(Difluoromethoxy)-7-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-methoxynaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)benzylamine
  • 2-(Difluoromethoxy)phenol

Uniqueness

2-(Difluoromethoxy)-7-methoxynaphthalene is unique due to the presence of both difluoromethoxy and methoxy groups on a naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

2-(difluoromethoxy)-7-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-10-4-2-8-3-5-11(16-12(13)14)7-9(8)6-10/h2-7,12H,1H3

InChI Key

ZLPJFLVFMGSTAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)OC(F)F

Origin of Product

United States

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